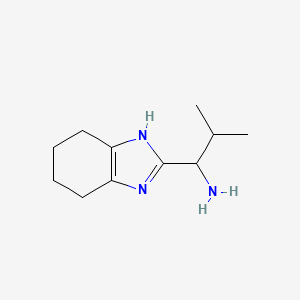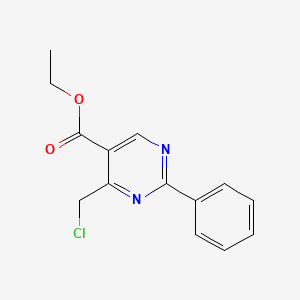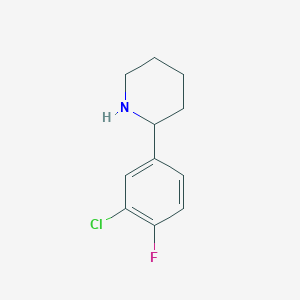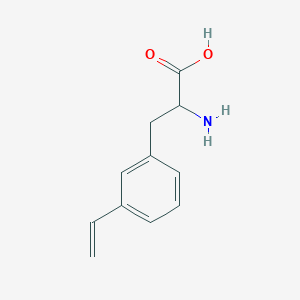![molecular formula C8H17N3O2 B12099889 Heptanoic acid, 7-[(aminoiminomethyl)amino]- CAS No. 73427-55-1](/img/structure/B12099889.png)
Heptanoic acid, 7-[(aminoiminomethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanoic acid, 7-[(aminoiminomethyl)amino]- is a chemical compound with the molecular formula C8H17N3O2 It is known for its unique structure, which includes a heptanoic acid backbone with an aminoiminomethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 7-[(aminoiminomethyl)amino]- typically involves the reaction of heptanoic acid with guanidine derivatives. One common method includes the following steps:
Starting Materials: Heptanoic acid and guanidine hydrochloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Procedure: Heptanoic acid is first activated using a coupling agent like dicyclohexylcarbodiimide (DCC) to form an intermediate. This intermediate then reacts with guanidine hydrochloride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: Heptanoic acid, 7-[(aminoiminomethyl)amino]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoiminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted heptanoic acid derivatives.
Applications De Recherche Scientifique
Heptanoic acid, 7-[(aminoiminomethyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of heptanoic acid, 7-[(aminoiminomethyl)amino]- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Heptanoic acid, 7-[(aminoiminomethyl)amino]- can be compared with other similar compounds such as:
Heptanoic acid: A simpler analog without the aminoiminomethyl group, used primarily as a precursor in organic synthesis.
Guanidinoheptanoic acid: Contains a guanidine group, similar in structure but with different reactivity and applications.
Aminoheptanoic acid: Lacks the imino group, used in the synthesis of peptides and as a biochemical reagent.
The uniqueness of heptanoic acid, 7-[(aminoiminomethyl)amino]- lies in its specific functional groups, which confer distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73427-55-1 |
|---|---|
Formule moléculaire |
C8H17N3O2 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
7-(hydrazinylmethylideneamino)heptanoic acid |
InChI |
InChI=1S/C8H17N3O2/c9-11-7-10-6-4-2-1-3-5-8(12)13/h7H,1-6,9H2,(H,10,11)(H,12,13) |
Clé InChI |
LQQBUQZHFFFGQJ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN=CNN)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)


![tert-butyl(2S)-2-[(benzyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B12099863.png)




